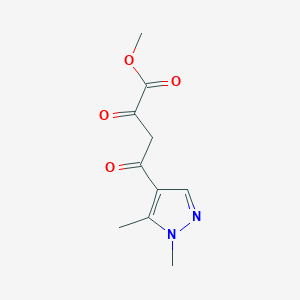

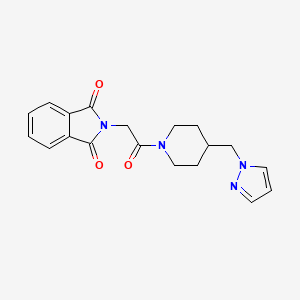

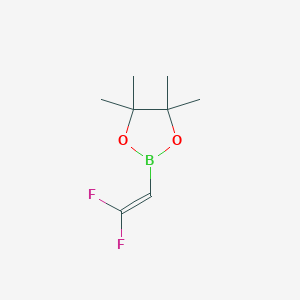

methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The InChI code for “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3 . Physical And Chemical Properties Analysis

The compound “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” has a molecular weight of 191.24 and is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of pyrazole derivatives, including compounds similar to methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, has been explored extensively. For instance, Naveen et al. (2021) detailed an effective route for synthesizing substituted pyrazoles through a 3+2 annulation method, highlighting the compound's structural stability and potential antioxidant properties through spectroscopic methods and X-ray diffraction studies (Naveen et al., 2021). This showcases the chemical versatility and the detailed characterization efforts undertaken for compounds in this class.

Antioxidant Properties

Research into the antioxidant properties of pyrazole derivatives reveals significant potential. For example, a study on new derivatives of 1,3-dimethylxanthine with a pyrazole at position 8 indicated noteworthy antioxidant and anti-inflammatory properties, suggesting these compounds' utility in therapeutic applications (Кorobko et al., 2018).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potential of pyrazole derivatives has also been a significant area of investigation. For instance, Siddiqui et al. (2013) reported on the synthesis of novel pyrazole-3-carboxylate derivatives from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, demonstrating their antibacterial and antifungal activities (Siddiqui et al., 2013). Another study by El‐Borai et al. (2013) focused on microwave-assisted synthesis of pyrazolopyridines, highlighting their antioxidant, antitumor, and antimicrobial activities, indicating the broad biological relevance of these compounds (El‐Borai et al., 2013).

In Silico Evaluation and Catalytic Properties

Theoretical and computational studies provide insights into the electronic structure and potential catalytic applications of pyrazole derivatives. Yurttaş et al. (2022) synthesized and conducted an in silico evaluation of thiazole derivatives, including methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate), demonstrating their antiproliferative activity and potential as DNA gyrase inhibitors (Yurttaş et al., 2022).

Herbicide Development

Additionally, the development of novel herbicides based on pyrazole derivatives has been explored. Wang et al. (2019) evaluated 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides, showcasing the efficacy of these compounds in controlling weeds in maize production, highlighting the agricultural applications of pyrazole derivatives (Wang et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 4-(1,5-dimethylpyrazol-4-yl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-7(5-11-12(6)2)8(13)4-9(14)10(15)16-3/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKLBCNATJWVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)CC(=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645635.png)

![4-[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2645643.png)

![2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645645.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2645652.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2645657.png)